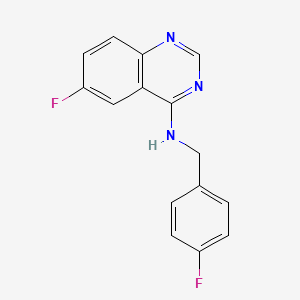
6-氟代-N-(4-氟代苄基)喹唑啉-4-胺
描述
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine is a compound with the molecular formula C15H11F2N3 . It is a quinazoline derivative . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine is 271.26 g/mol . The IUPAC name for this compound is 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has three rotatable bonds .科学研究应用
1. Inhibition of Ubiquitin Specific Protease 13 (USP13) Spautin-1 is known to inhibit USP13, a potential target to significantly enhance the efficacy of mutant EGFR inhibition . This property of Spautin-1 has been used in the development of lead molecules for the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) .
Autophagy Inhibition
Spautin-1 is a potent autophagy inhibitor . It has been used to study its effects on vascular, glial, and neuronal alterations in the oxygen-induced retinopathy mouse model . It has also been used to evaluate its pre-treatment effect on the response of canine osteosarcoma cells to doxorubicin .
Enhancement of Imatinib-Induced Apoptosis
Spautin-1 has been found to enhance imatinib-induced apoptosis in chronic myeloid leukemia . It inhibits imatinib-induced autophagy in CML cells by downregulating Beclin-1 .
4. Inhibition of Unfolded Protein Response (UPR) Spautin-1 has been identified as a novel UPR inhibitor under glucose starvation conditions . It prevents the induction of UPR-related proteins and shows preferential cytotoxicity in glucose-starved cancer cells .
Inhibition of PI3K/AKT Pathway
The pro-apoptotic activity of Spautin-1 is associated with the inactivation of the PI3K/AKT pathway and the activation of downstream GSK3β . This leads to the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2 .
Kinase Inhibition
Spautin-1 has been found to display anti-proliferative activity towards EGFR-mutant NSCLC cells in vitro, which is at least partially associated with kinase inhibition .
安全和危害
作用机制
Target of Action
Spautin-1, also known as “6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine”, is a potent and specific autophagy inhibitor . It primarily targets two ubiquitin-specific peptidases, USP10 and USP13 . These enzymes play a crucial role in the deubiquitination process, which is essential for protein degradation and cellular homeostasis .
Mode of Action
Spautin-1 inhibits the deubiquitinating activity of USP10 and USP13 . By doing so, it promotes the degradation of the Vps34 PI3 kinase complexes . This complex is involved in the initiation of autophagy, a cellular process that degrades and recycles cellular components . Therefore, the inhibition of USP10 and USP13 by Spautin-1 disrupts the autophagy process .
Biochemical Pathways
Spautin-1 affects several biochemical pathways. It has been found to inhibit the autophagy pathway by promoting the degradation of Vps34 PI3 kinase complexes . Furthermore, it has been reported to have an impact on the FGF/MEK/ERK signaling pathway, which is associated with cell differentiation and survival . Additionally, Spautin-1 has been shown to suppress the unfolded protein response (UPR), an adaptive stress response pathway essential for cell survival under conditions such as glucose starvation .
Pharmacokinetics
It’s known that spautin-1 is a small molecule, which typically allows for good absorption and distribution within the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spautin-1.
Result of Action
The inhibition of USP10 and USP13 by Spautin-1 leads to various molecular and cellular effects. For instance, it has been shown to downregulate the function and expression of F508del-CFTR, a mutant protein associated with cystic fibrosis . Moreover, it has been reported to have anti-tumor effects, as it enhances apoptosis in cancer cells .
Action Environment
The action of Spautin-1 can be influenced by environmental factors such as glucose availability. For example, under glucose starvation conditions, Spautin-1 has been found to inhibit the unfolded protein response, leading to suppression of cell survival . This suggests that the cellular environment can significantly impact the efficacy and stability of Spautin-1.
属性
IUPAC Name |
6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIVHRPYFSSVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318621 | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine | |
CAS RN |
1262888-28-7 | |
| Record name | Spautin-1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




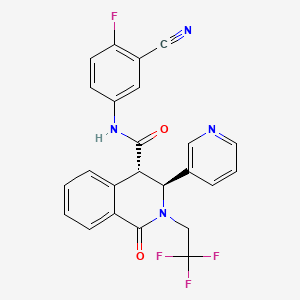
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

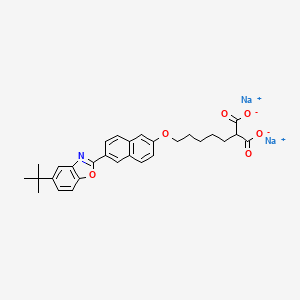
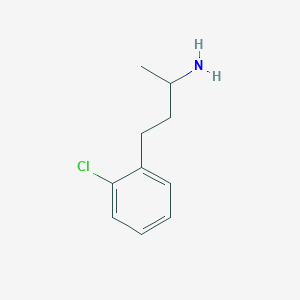
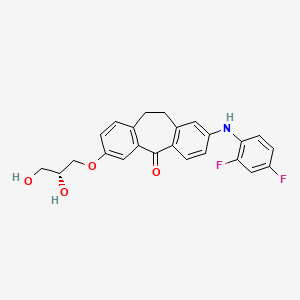

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)


![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)